molecular formula C23H27N3O4S2 B2573348 4-[butyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 683264-11-1

4-[butyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2573348
CAS No.: 683264-11-1
M. Wt: 473.61
InChI Key: GUGCDAWCLJVGIW-UHFFFAOYSA-N
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Description

4-[butyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C23H27N3O4S2 and its molecular weight is 473.61. The purity is usually 95%.
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Biological Activity

The compound 4-[butyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide is a novel derivative of benzamide, notable for its potential biological activities. This article explores various aspects of its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N2O3S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This structure incorporates a thiazole ring, which is known for its biological significance in various pharmacological contexts.

Synthesis

The synthesis of this compound typically involves the reaction of butyl(methyl)sulfamoyl derivatives with thiazole-containing benzamide precursors. The method includes:

  • Preparation of Thiazole Derivative : Synthesis of 4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-amine.
  • Formation of Sulfamoyl Group : Reaction with butyl(methyl)sulfamoyl chloride.
  • Coupling Reaction : Final coupling with the benzamide moiety under appropriate conditions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation, similar to other thiazole derivatives that have shown efficacy against various cancer types, including breast and lung cancers .
  • Case Study : In vitro studies demonstrated that thiazole-benzamide derivatives can induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Efficacy Against Bacteria : Similar benzamide derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
  • Potential Applications : These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Pharmacological Profile

The pharmacological profile of the compound includes:

PropertyDescription
SolubilitySoluble in organic solvents; low water solubility
ToxicityPreliminary studies indicate low toxicity levels
BioavailabilityRequires further investigation for oral bioavailability

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
  • Mechanistic Studies : To elucidate the exact biochemical pathways affected by this compound.
  • Structural Modifications : To enhance efficacy and reduce side effects through structure-activity relationship (SAR) studies.

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-5-6-13-26(3)32(28,29)19-10-7-17(8-11-19)22(27)25-23-24-20(15-31-23)18-9-12-21(30-4)16(2)14-18/h7-12,14-15H,5-6,13H2,1-4H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGCDAWCLJVGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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